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Introduction

Lodoxamide, available as lodoxamide tromethamine, is a mast cell stabilizer indicated for the
treatment of allergic conjunctivitis, vernal keratoconjunctivitis, and vernal keratitis.[1][2][3] Its
therapeutic effect is derived from its ability to inhibit the Type | immediate hypersensitivity
reaction by preventing the release of inflammatory mediators, such as histamine and slow-
reacting substances of anaphylaxis (SRS-A), from mast cells.[2] This technical guide provides
a comprehensive overview of the current understanding of the pharmacokinetics and
metabolism of Lodoxamide, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of Lodoxamide has been primarily characterized through studies
involving oral and topical administration in humans.

Absorption

Oral Administration: Following a single 3 mg oral dose of **C-Lodoxamide to six healthy adult
volunteers, the compound is absorbed systemically.[2] However, the extent of oral absorption
has not been explicitly quantified in publicly available literature.

Ophthalmic Administration: Systemic absorption of Lodoxamide following topical ocular
administration is minimal. In a study involving twelve healthy adult volunteers who received one
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drop of 0.1% Lodoxamide tromethamine ophthalmic solution in each eye four times daily for ten
days, plasma concentrations of Lodoxamide were below the limit of detection (2.5 ng/mL).[2][4]
This low systemic exposure is a key safety feature of the ophthalmic formulation.

Distribution

Specific data on the volume of distribution and plasma protein binding of Lodoxamide are not
available in the published literature.[1]

Metabolism

Detailed information regarding the metabolism of Lodoxamide in humans or animal models is
not publicly available. No metabolites have been identified, and the metabolic pathways have
not been elucidated.[1]

EXxcretion

The primary route of elimination for systemically absorbed Lodoxamide is via the urine.[1][4][5]
Following a 3 mg oral dose of **C-Lodoxamide in healthy volunteers, the elimination half-life of
the radioactivity in urine was determined to be 8.5 hours.[2][4] Specific quantitative data on the
percentage of the administered dose recovered in urine and feces from a mass balance study
are not available in the literature.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for
Lodoxamide.

Table 1: Pharmacokinetic Parameters of Lodoxamide in Humans

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/label/2003/20191slr018_alomide_lbl.pdf
https://www.novartis.com/ca-en/sites/novartis_ca/files/alomide_scrip_e_0.pdf
https://go.drugbank.com/drugs/DB06794
https://go.drugbank.com/drugs/DB06794
https://go.drugbank.com/drugs/DB06794
https://www.novartis.com/ca-en/sites/novartis_ca/files/alomide_scrip_e_0.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Lodoxamide
https://www.accessdata.fda.gov/drugsatfda_docs/label/2003/20191slr018_alomide_lbl.pdf
https://www.novartis.com/ca-en/sites/novartis_ca/files/alomide_scrip_e_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Route of

Parameter o . Dose Value Reference(s)
Administration

Elimination Half- 3 mg (**C- 8.5 hours (in
. Oral . : [21[4]
life (t¥%2) Lodoxamide) urine)
Peak Plasma 0.1% solution, 1
Concentration Ophthalmic drop/eye, 4x/day < 2.5 ng/mL [2][4]
(Cmax) for 10 days
Plasma Protein ]

o - - Not Available [1]
Binding
Volume of ]

o - - Not Available [1]
Distribution

Experimental Protocols

Detailed experimental protocols for the key pharmacokinetic studies are not fully described in

the public domain. However, based on the available information and standard practices for

such studies, the methodologies can be inferred.

Human Pharmacokinetic Study (Oral Administration)

A study was conducted to evaluate the disposition of radiolabeled Lodoxamide.[2]

Study Design: A single-center, open-label study in six healthy adult volunteers.

« Investigational Product: A single 3 mg oral dose of Lodoxamide containing 50 uCi of C-

Lodoxamide.

o Sample Collection: Blood and urine samples were likely collected at predetermined time

points post-dose to determine the time course of radioactivity.

e Analytical Method: Quantification of 1*C-Lodoxamide and its metabolites (if any) in plasma

and urine was likely performed using liquid scintillation counting to measure total

radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric

detection would be a standard method to separate the parent drug from any potential

metabolites.
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Human Pharmacokinetic Study (Ophthalmic
Administration)

This study aimed to assess the systemic exposure to Lodoxamide following topical ocular
administration.[4]

o Study Design: A single-center study in twelve healthy adult volunteers.
 Investigational Product: Lodoxamide tromethamine ophthalmic solution 0.1%.
» Dosing Regimen: One drop administered in each eye four times daily for ten days.

o Sample Collection: Blood samples were collected to measure plasma concentrations of
Lodoxamide.

e Analytical Method: A sensitive analytical method, likely high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to
achieve the specified lower limit of quantification of 2.5 ng/mL in plasma.

Visualizations
Experimental Workflow for Human Oral Pharmacokinetic
Study

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.novartis.com/ca-en/sites/novartis_ca/files/alomide_scrip_e_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

4 Study Preparation

\

(

)

(

)

-

J

Dosing anc

] Sampling

(

)

§

-

erial Blood Sampllng) ' Urine Collection '

-

(

\ Sagvéle Analysis

Y

(

~

) (

)

-

7
~ 7
\Qita Analyii}/

~

Click to download full resolution via product page

Caption: Workflow for the human oral *C-Lodoxamide pharmacokinetic study.
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Lodoxamide's Proposed Mechanism of Action
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Caption: Proposed mechanism of action of Lodoxamide on mast cells.

Conclusion
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The available pharmacokinetic data for Lodoxamide indicate that it has minimal systemic
absorption when administered topically to the eye, which is its intended route of administration
for therapeutic use. Following oral administration, it is absorbed and subsequently eliminated
primarily through the kidneys with a half-life of 8.5 hours. A significant gap in the current
knowledge is the lack of information on the metabolism of Lodoxamide. Further studies would
be required to identify any metabolites and elucidate the metabolic pathways, which would
provide a more complete understanding of its disposition and potential for drug-drug
interactions. The absence of this information should be a key consideration for researchers and
drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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